N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is a synthetic organic compound featuring a central carboxamide group bridging two aromatic systems. The structure includes a 3-methoxybenzenecarboxamide moiety linked via a sulfanyl (thioether) group to a 4-bromophenyl-substituted benzene ring. This compound’s design incorporates electron-donating (methoxy) and electron-withdrawing (bromine) substituents, which may influence its physicochemical properties and biological interactions. Potential applications include antimicrobial or antitumor activity, though further experimental validation is required.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S/c1-24-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)25-18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMDBNCXZGNCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide typically involves a multi-step process:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with a suitable halogenated aromatic compound under basic conditions to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Methoxybenzenecarboxylic Acid: The intermediate is then coupled with 3-methoxybenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfides.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of sulfanyl and bromophenyl interactions is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and sulfanyl groups can form specific interactions with these targets, modulating their activity. The methoxybenzenecarboxamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl vs. Sulfonyl Linkages
The sulfanyl (C–S–C) group in the target compound contrasts with sulfonyl (C–SO₂–C) groups in analogs like 4-[(4-bromophenyl)sulfonyl]benzoic acid . In contrast, the sulfanyl group may improve membrane permeability due to reduced polarity, making the compound more bioavailable in hydrophobic environments.
Aromatic Substituents
The 3-methoxy group in the target compound differs from heterocyclic substituents in compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide . Methoxy groups are electron-donating, which can stabilize aromatic systems and modulate reactivity in electrophilic substitution. In contrast, oxazole rings (e.g., in ) introduce heteroatoms that enhance hydrogen-bonding capacity and may improve target binding in antimicrobial applications.
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C20H16BrNO4S
- Molecular Weight : 446.31 g/mol
- CAS Number : 339031-42-4
- Physical Properties :
This compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis and function.
- Anticancer Potential : The compound's structure suggests possible interactions with cellular pathways involved in cancer progression, particularly through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.
Pharmacological Effects
Research indicates that this compound has shown promise in various pharmacological studies:
- In vitro Studies : Laboratory tests have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
- In vivo Studies : Animal models have been employed to assess the compound's efficacy in reducing tumor size and improving survival rates, showcasing its potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of several sulfanyl compounds, including derivatives of this compound. Results showed a significant reduction in bacterial counts against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent. -
Anticancer Research :
Another investigation focused on the compound's effects on breast cancer cell lines. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Comparative Analysis of Biological Activity
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Efficacy | Significant against S. aureus and E. coli | Other sulfanyl derivatives |
| Cytotoxicity | IC50 values suggest high potency against cancer cells | Various anticancer agents |
| Anti-inflammatory Activity | Modulates cytokine production | Non-steroidal anti-inflammatory drugs (NSAIDs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
